molecular formula C31H35N5O2S B2911885 (4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone CAS No. 441720-82-7

(4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone

Numéro de catalogue: B2911885
Numéro CAS: 441720-82-7
Poids moléculaire: 541.71
Clé InChI: IHTFQUKDVIAYAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone is a useful research compound. Its molecular formula is C31H35N5O2S and its molecular weight is 541.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone , hereafter referred to as Compound X , is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses based on recent literature.

Structure and Synthesis

Compound X incorporates a thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The synthesis typically involves multiple steps, including the formation of piperidine and piperazine derivatives, followed by coupling reactions to form the final product.

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar scaffolds have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of Tyrosine Kinases : Compounds targeting the epidermal growth factor receptor (EGFR) and other tyrosine kinases demonstrate potential in treating cancers like triple-negative breast cancer .
  • Cytotoxicity : Studies show that derivatives can induce apoptosis in cancer cells, with IC50 values in the low micromolar range for several tested cell lines .

Anti-inflammatory Activity

Compound X may also possess anti-inflammatory properties. Similar thieno[2,3-d]pyrimidine compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial activity. Thieno[2,3-d]pyrimidines have been explored for their ability to inhibit bacterial growth, with some studies reporting moderate to significant activity against various pathogens .

The biological activity of Compound X can be attributed to its ability to interact with specific molecular targets:

  • PI3K Inhibition : Some derivatives have shown inhibitory effects on phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival. For example, certain thieno[2,3-d]pyrimidines exhibited over 70% inhibition of PI3K isoforms .
  • Folate Receptor Targeting : Compounds have been identified as selective inhibitors of folate receptors (FRs), which are often overexpressed in cancer cells. This selectivity enhances their potential as antitumor agents while minimizing effects on normal cells .

Case Studies

  • In Vitro Studies : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against various cancer cell lines. Results indicated that certain compounds significantly inhibited cell growth with IC50 values ranging from 0.55 μM to 1.68 μM across different lines, demonstrating their potential as new anticancer agents .
  • In Vivo Models : Animal studies are needed to further elucidate the efficacy and safety profiles of Compound X. Preliminary results from related compounds suggest promising outcomes in tumor reduction and survival rates in xenograft models.

Analyse Des Réactions Chimiques

Functionalization of Piperazine and Benzylpiperidine Moieties

The 4-(4-methoxyphenyl)piperazine and 4-benzylpiperidin-1-yl groups are introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination :

  • Piperazine attachment : Reaction of 4-chlorothienopyrimidine with 1-(4-methoxyphenyl)piperazine in DMF at 120°C .
  • Benzylpiperidine coupling : Alkylation of piperidine intermediates with benzyl bromide under basic conditions (K₂CO₃, DMF) .

Key stability note : The benzylpiperidine group is susceptible to oxidative cleavage under strong acidic conditions (e.g., HNO₃/H₂SO₄) .

Modifications at the Thienopyrimidine Position

The 5-methylthieno[2,3-d]pyrimidine core undergoes electrophilic substitution and oxidation :

  • Methyl group oxidation : Conversion to carboxylic acid using KMnO₄/H₂SO₄ (yield: 55%) .
  • Sulfur oxidation : Formation of sulfoxide/sulfone derivatives with mCPBA (meta-chloroperbenzoic acid) .

Table 2 : Reactivity of Thienopyrimidine Substituents

PositionReaction TypeReagentsProductYield (%)
C5Oxidation (CH₃ → COOH)KMnO₄/H₂SO₄Carboxylic acid derivative55
S1Oxidation (S → SO/SO₂)mCPBASulfoxide/sulfone60–75

Degradation and Stability Studies

  • Hydrolysis : The methanone bridge hydrolyzes under strongly basic conditions (NaOH/EtOH, reflux) to form carboxylic acid derivatives .
  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the piperazine-methoxyphenyl bond (t₁/₂ = 48 hr) .

Biological Activity-Driven Modifications

  • Piperazine ring substitution : Replacement of 4-methoxyphenyl with 4-fluorophenyl enhances σ₁ receptor binding (IC₅₀: 1.45 nM vs. 7.45 nM for parent compound) .
  • Benzylpiperidine replacement : Cyclopropyl analogs show improved metabolic stability (t₁/₂: 6.2 hr vs. 2.1 hr) .

Propriétés

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N5O2S/c1-22-27-29(35-18-16-34(17-19-35)25-8-10-26(38-2)11-9-25)32-21-33-30(27)39-28(22)31(37)36-14-12-24(13-15-36)20-23-6-4-3-5-7-23/h3-11,21,24H,12-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTFQUKDVIAYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCC(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.